N-(3-cyanophenyl)-3-phenylpropanamide
Description
N-(3-Cyanophenyl)-3-phenylpropanamide is a propanamide derivative featuring a 3-cyanophenyl group attached to the amide nitrogen and a phenyl substituent on the propanamide chain. Its molecular formula is C₁₆H₁₃N₂O, with a molecular weight of 265.3 g/mol. The compound’s structure combines aromatic and polar functional groups, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C16H14N2O/c17-12-14-7-4-8-15(11-14)18-16(19)10-9-13-5-2-1-3-6-13/h1-8,11H,9-10H2,(H,18,19) |
InChI Key |
URNHPFIEXRXFBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C#N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(3-cyanophenyl)-3-phenylpropanamide with key analogs, highlighting substituents, molecular weight, melting points, solubility, and synthesis yields:
Key Observations:
- Cyano vs.
- Substituent Effects : Bulky groups like cyclopentyl () or fused rings (e.g., indole in ) increase molecular complexity and may impact solubility and melting points.
- Melting Points: The presence of multiple cyano groups (e.g., compound 36 in ) correlates with higher melting points (191–194°C), suggesting strong intermolecular interactions .
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